molecular formula C9H7ClN2O2 B1612004 2-(6-Chloro-1H-indazol-3-yl)acetic acid CAS No. 35715-85-6

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Cat. No.: B1612004
CAS No.: 35715-85-6
M. Wt: 210.62 g/mol
InChI Key: PSEDUPQQLIMVBQ-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a chloro substituent at the 6-position of the indazole ring and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1H-indazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale implementation of the above synthetic route, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

2-(6-Chloro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

    5-Chloro-1H-indazole: A closely related compound with variations in substitution patterns.

    2-(1H-Indazol-3-yl)acetic acid: Another indazole derivative with a different substitution pattern.

Uniqueness: 2-(6-Chloro-1H-indazol-3-yl)acetic acid is unique due to its specific chloro substitution at the 6-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDUPQQLIMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592652
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-85-6
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Chloro-1H-indazol-3-yl)acetic acid
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2-(6-Chloro-1H-indazol-3-yl)acetic acid
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2-(6-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 4
2-(6-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 5
2-(6-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 6
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2-(6-Chloro-1H-indazol-3-yl)acetic acid

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